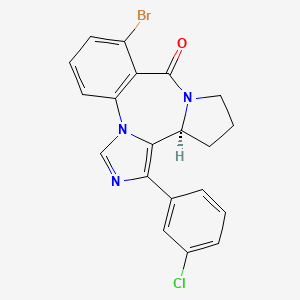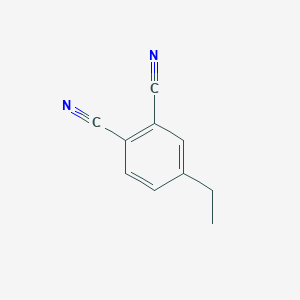
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- is an organic compound characterized by its conjugated diene structure and the presence of a chlorine atom and two methyl groups. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s reactivity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- typically involves the chlorination of 2,3-dimethyl-1,3-butadiene. This can be achieved through the addition of chlorine gas to the diene under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)-.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- can undergo various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (HX) to form addition products.
Oxidation: It can be oxidized to form epoxides or other oxygen-containing derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Addition: Reagents like hydrogen chloride (HCl) or bromine (Br2) in solvents such as carbon tetrachloride (CCl4).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Electrophilic Addition: Formation of 4-chloro-2,3-dimethylhexane derivatives.
Oxidation: Formation of epoxides or diols.
Substitution: Formation of 4-methoxy-2,3-dimethylhexadiene derivatives.
Applications De Recherche Scientifique
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- involves its interaction with various molecular targets through its conjugated diene system. The compound can participate in Diels-Alder reactions, forming cyclohexene derivatives. Additionally, the presence of the chlorine atom and methyl groups can influence its reactivity and interaction with enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simpler conjugated diene without substituents.
2,3-Dimethyl-1,3-butadiene: Lacks the chlorine atom but has similar methyl substituents.
4-Chloro-1,3-butadiene: Contains a chlorine atom but lacks the methyl groups.
Uniqueness
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- is unique due to its specific combination of a conjugated diene system, chlorine atom, and methyl groups. This combination imparts distinct reactivity and physical properties, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
105949-72-2 |
|---|---|
Formule moléculaire |
C8H13Cl |
Poids moléculaire |
144.64 g/mol |
Nom IUPAC |
4-chloro-2,3-dimethylhexa-1,3-diene |
InChI |
InChI=1S/C8H13Cl/c1-5-8(9)7(4)6(2)3/h2,5H2,1,3-4H3 |
Clé InChI |
RIDCARBEKJXPKS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C)C(=C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


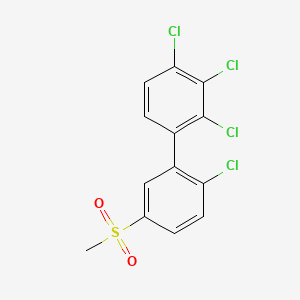
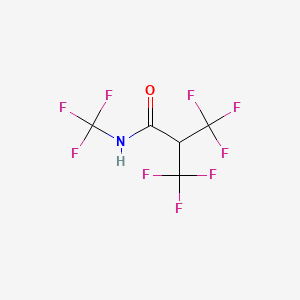
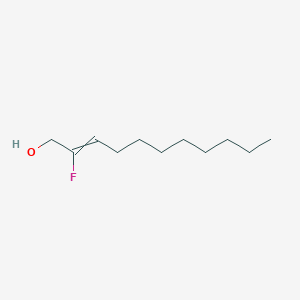
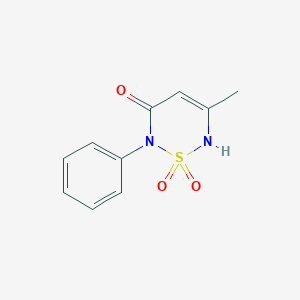
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)

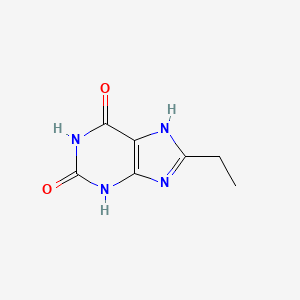

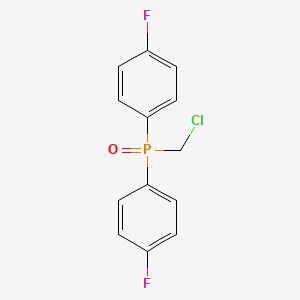
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)

